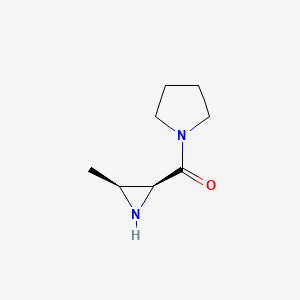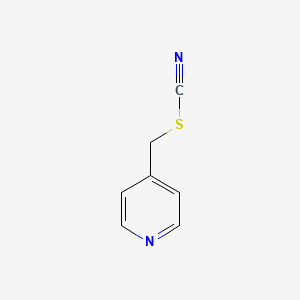
Tris(4-trifluoromethylphenyl)bismuth Dichloride
Descripción general
Descripción
Tris(4-trifluoromethylphenyl)bismuth Dichloride: is an organometallic compound with the molecular formula C21H12BiCl2F9 and a molecular weight of 715.19 g/mol . It is known for its unique structure, which includes three 4-trifluoromethylphenyl groups attached to a bismuth center, along with two chloride ions. This compound is typically found as a white to almost white powder or crystalline solid .
Mecanismo De Acción
Target of Action
This compound is often used in chemical synthesis, particularly in the oxidation of alcohols .
Mode of Action
It is known to be involved in the oxidation of alcohols . The compound likely interacts with its targets, causing changes that facilitate the oxidation process.
Biochemical Pathways
Its role in the oxidation of alcohols suggests it may influence pathways involving these molecules .
Result of Action
Its primary known function is to facilitate the oxidation of alcohols in chemical reactions .
Action Environment
The action, efficacy, and stability of Tris(4-trifluoromethylphenyl)bismuth Dichloride can be influenced by various environmental factors. For instance, it is recommended to store this compound under inert gas and in a cool, dark place below 15°C to maintain its stability . It is also known to be moisture sensitive .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The preparation of Tris(4-trifluoromethylphenyl)bismuth Dichloride generally involves the reaction of bismuth trichloride with 4-trifluoromethylphenyl lithium or Grignard reagents. The reaction is typically carried out in an inert atmosphere to prevent moisture and oxygen from interfering with the reaction .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The product is then purified through recrystallization or other suitable purification techniques .
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: Tris(4-trifluoromethylphenyl)bismuth Dichloride can undergo oxidation reactions, often facilitated by strong oxidizing agents.
Reduction: This compound can be reduced under specific conditions, although such reactions are less common.
Substitution: It can participate in substitution reactions where the chloride ions are replaced by other ligands.
Common Reagents and Conditions:
Oxidation: Strong oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like lithium aluminum hydride.
Substitution: Various nucleophiles can be used to replace the chloride ions.
Major Products:
Oxidation: Products depend on the oxidizing agent used and the reaction conditions.
Reduction: Reduced bismuth species.
Substitution: New organometallic compounds with different ligands.
Aplicaciones Científicas De Investigación
Chemistry:
- Used as a reagent in organic synthesis for the formation of carbon-bismuth bonds.
- Acts as a catalyst in various organic reactions .
Biology and Medicine:
Industry:
Comparación Con Compuestos Similares
Triphenylbismuth Dichloride: Similar structure but with phenyl groups instead of 4-trifluoromethylphenyl groups.
Tris(2-methoxyphenyl)bismuth Dichloride: Contains 2-methoxyphenyl groups.
Tris(4-methylphenyl)bismuth Dichloride: Contains 4-methylphenyl groups.
Uniqueness: Tris(4-trifluoromethylphenyl)bismuth Dichloride is unique due to the presence of trifluoromethyl groups, which impart distinct electronic and steric properties. These properties can influence its reactivity and applications in ways that differ from similar compounds .
Propiedades
IUPAC Name |
dichloro-tris[4-(trifluoromethyl)phenyl]bismuth | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/3C7H4F3.Bi.2ClH/c3*8-7(9,10)6-4-2-1-3-5-6;;;/h3*2-5H;;2*1H/q;;;+2;;/p-2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VOZWPVZQISDWJM-UHFFFAOYSA-L | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(F)(F)F)[Bi](C2=CC=C(C=C2)C(F)(F)F)(C3=CC=C(C=C3)C(F)(F)F)(Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H12BiCl2F9 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80658780 | |
| Record name | Dichlorotris[4-(trifluoromethyl)phenyl]-lambda~5~-bismuthane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80658780 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
715.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
121882-75-5 | |
| Record name | Bismuth, dichlorotris[4-(trifluoromethyl)phenyl]-, (TB-5-11)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=121882-75-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Dichlorotris[4-(trifluoromethyl)phenyl]-lambda~5~-bismuthane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80658780 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Tris(4-trifluoromethylphenyl)bismuth Dichloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![3-methyl-6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazole](/img/structure/B568418.png)


![2h-[1,4]Dioxepino[2,3-b]pyridine](/img/structure/B568426.png)

![[1,1-Biphenyl]-2,3-diol,4-methoxy-](/img/structure/B568431.png)

![2-Isopropyl-1H-benzo[d]imidazole-5,6-diamine](/img/structure/B568435.png)
